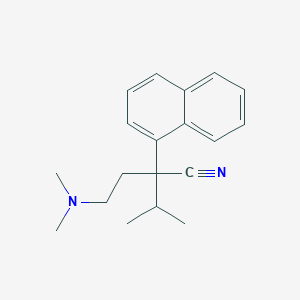

alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile, also known as DIAN, is a synthetic compound that belongs to the family of naphthaleneacetonitriles. It is widely used in scientific research due to its unique properties and potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mécanisme D'action

Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile functions as a fluorescence probe by binding to biological molecules and emitting light when excited by a light source. The emission spectrum of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile depends on the polarity and environment of the binding site, which allows for the detection of conformational changes and interactions between molecules. In photodynamic therapy, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile generates reactive oxygen species when exposed to light, which can damage cancer cells and induce apoptosis.

Effets Biochimiques Et Physiologiques

Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been shown to have low toxicity and minimal effects on cellular metabolism and viability. However, it can interact with certain proteins and enzymes, which can affect their function and activity. alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has also been shown to penetrate cell membranes and localize in specific organelles such as the mitochondria and nucleus.

Avantages Et Limitations Des Expériences En Laboratoire

Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile is a versatile and reliable fluorescent probe that can be used in a wide range of applications. It has high sensitivity and specificity for detecting biological molecules and can be easily conjugated with other molecules for labeling and tracking. However, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has limited photostability and can be susceptible to photobleaching, which can affect the accuracy of the results. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be expensive and difficult to synthesize in large quantities.

Orientations Futures

There are several future directions for alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile research, including the development of more stable and efficient fluorescent probes, the optimization of photodynamic therapy protocols, and the exploration of new applications in biotechnology and nanotechnology. One potential direction is the use of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a biosensor for detecting and quantifying biomolecules in real-time. Another direction is the incorporation of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile into nanomaterials for targeted drug delivery and imaging. Overall, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has tremendous potential for advancing scientific research and improving human health.

Méthodes De Synthèse

Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be synthesized by condensing 2-(dimethylamino)ethylamine with alpha-isopropyl-1-naphthaleneacetonitrile in the presence of a base such as sodium hydroxide. The reaction yields alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile as a white crystalline solid that is soluble in most organic solvents. The purity of alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile can be improved by recrystallization or chromatography.

Applications De Recherche Scientifique

Alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been extensively used in scientific research as a fluorescent probe for detecting and analyzing biological molecules such as proteins, DNA, and RNA. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile has been used as a molecular rotor for studying the dynamics of biomolecules and as a fluorescent tag for labeling and tracking cells in vivo.

Propriétés

Numéro CAS |

1425-60-1 |

|---|---|

Nom du produit |

alpha-(2-(Dimethylamino)ethyl)-alpha-isopropyl-1-naphthaleneacetonitrile |

Formule moléculaire |

C19H24N2 |

Poids moléculaire |

280.4 g/mol |

Nom IUPAC |

2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylbutanenitrile |

InChI |

InChI=1S/C19H24N2/c1-15(2)19(14-20,12-13-21(3)4)18-11-7-9-16-8-5-6-10-17(16)18/h5-11,15H,12-13H2,1-4H3 |

Clé InChI |

MDXSPOTZVVXTIC-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |

SMILES canonique |

CC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |

Synonymes |

α-[2-(Dimethylamino)ethyl]-α-isopropyl-1-naphthaleneacetonitrile |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)